(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone is a complex organic molecule featuring diverse functional groups, including a pyrazole ring, a diazepane ring, and a methanone moiety. This compound's multifaceted structure suggests its potential for diverse chemical and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone typically involves multi-step organic synthesis. Here's a potential synthetic route:
Formation of the Pyrazole Ring: The initial step involves the condensation of a 1,3-diketone with hydrazine to form the pyrazole ring.
Attachment of the Benzodioxole Group: The benzodioxole group is introduced via electrophilic substitution reactions, ensuring the correct regioselectivity.
Synthesis of the Diazepane Ring:
Linking to the Methanone Moiety: The final step involves the formation of the methanone bridge, possibly through Friedel-Crafts acylation reactions.
Industrial Production Methods: Scaling up this synthesis for industrial production would require optimization of each reaction step to maximize yield and purity, as well as the incorporation of continuous flow reactors to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: This compound can undergo oxidation reactions on its aromatic rings, potentially forming quinones. Reduction reactions might reduce the carbonyl group to an alcohol.
Substitution Reactions: The aromatic rings are susceptible to nucleophilic and electrophilic substitution reactions.
Addition Reactions: The double bonds within the rings may participate in addition reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Chlorinating agents like thionyl chloride (SOCl₂), nitrating agents like nitric acid (HNO₃)
Major Products: The products formed are largely dependent on the reaction conditions. For example, oxidation might yield ketones or quinones, while reduction could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound holds promise in various fields due to its unique structure:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its potential biological activities, such as enzyme inhibition or receptor binding, make it a candidate for drug discovery.
Medicine: Could be explored as a pharmaceutical agent due to its diverse functional groups which are often seen in active drugs.
Industry: Its complex structure could serve as a precursor for materials science applications, such as the synthesis of polymers or resins.
Wirkmechanismus
Molecular Targets and Pathways: The compound might interact with various biological macromolecules, such as proteins or nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. Its mechanism might involve the modulation of enzyme activity or receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(4-(3-(2,3-dihydrobenzofuran-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(p-tolyl)methanone
(4-(3-(indol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(o-tolyl)methanone
Comparison: The uniqueness of (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(m-tolyl)methanone lies in the presence of the benzo[d][1,3]dioxol group, which may impart unique electronic properties and steric effects that are not observed in its analogs. This structural distinction could lead to different reactivity and biological activity profiles.
Eigenschaften
IUPAC Name |
[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-4-2-5-18(12-16)23(28)27-9-3-8-26(10-11-27)22-14-19(24-25-22)17-6-7-20-21(13-17)30-15-29-20/h2,4-7,12-14H,3,8-11,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDKHEKWQZEPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCN(CC2)C3=NNC(=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.